molecular formula C18H17N3O3 B2681425 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2192745-52-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2681425
CAS No.: 2192745-52-9
M. Wt: 323.352
InChI Key: QFPQKUAEFSWGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a cyclopropylpyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the Cyclopropylpyrimidinyl Moiety: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Including temperature, solvent, and reaction time.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Requires appropriate leaving groups and nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptor Activity: Affecting signal transduction pathways.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide .
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide .

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQKUAEFSWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.